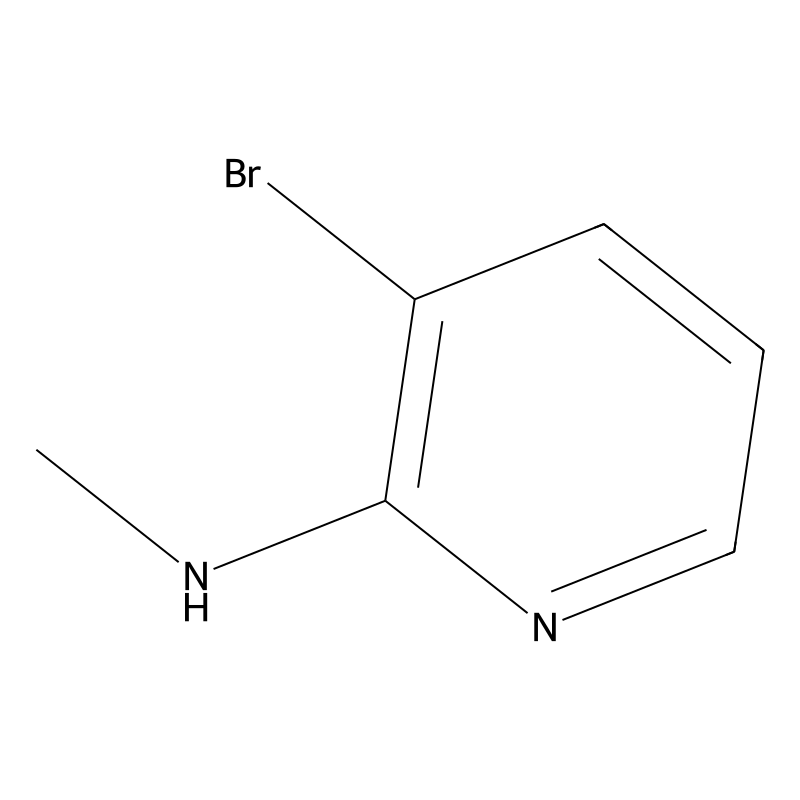3-bromo-N-methylpyridin-2-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Arylating Agent
3-Bromo-N-methylpyridin-2-amine is classified as an arylating agent. This means it can donate an aromatic group (aryl) to other molecules through a chemical reaction. Due to the presence of a bromine atom, 3-bromo-N-methylpyridin-2-amine reacts with nucleophiles, molecules that donate an electron pair. This reactivity allows for the formation of various important chemical structures in scientific research [].
Synthesis of Functionalized Pyridines
One of the primary applications of 3-bromo-N-methylpyridin-2-amine is in the synthesis of functionalized pyridine derivatives. Pyridines are a class of nitrogen-containing aromatic heterocyclic compounds with diverse applications in medicinal chemistry and materials science. 3-Bromo-N-methylpyridin-2-amine can be used as a starting material for the preparation of various substituted pyridines through reactions like amide formation, cyclocondensation, and intramolecular reactions []. For instance, research has shown its effectiveness in synthesizing 3-bromo-2-chloro-5-methylpyridine and 3-bromo-2-fluoro-5-methylpyridine, both valuable intermediates for further functionalization [].
Potential Applications in Medicinal Chemistry
The ability of 3-bromo-N-methylpyridin-2-amine to participate in the synthesis of functionalized pyridines holds promise for medicinal chemistry research. Pyridine rings are found in many bioactive molecules, including pharmaceuticals. The introduction of the bromo and methyl groups on the pyridine ring can potentially influence the biological properties of the final molecule. Studies are ongoing to explore the potential of 3-bromo-N-methylpyridin-2-amine as a building block for the development of novel therapeutic agents [].
3-Bromo-N-methylpyridin-2-amine is a chemical compound with the molecular formula C₆H₇BrN₂ and a molecular weight of 187.04 g/mol. It features a pyridine ring substituted with a bromine atom at the 3-position and a methylamino group at the 2-position. This compound is characterized by its unique structural features, which contribute to its chemical reactivity and biological activity.
- Suzuki Coupling Reactions: This compound can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids to form novel pyridine derivatives. The reaction typically occurs in a solvent mixture of 1,4-dioxane and water at elevated temperatures (85 °C to 95 °C) .
- Metalation Reactions: The methyl group on the pyridine ring can be metalated using strong bases such as butyllithium or Grignard reagents, leading to the formation of organometallic intermediates .
3-Bromo-N-methylpyridin-2-amine exhibits significant biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been identified as an inhibitor of CYP1A2, which plays a crucial role in drug metabolism . This property makes it a valuable compound in pharmacological studies and drug development.
The synthesis of 3-Bromo-N-methylpyridin-2-amine can be achieved through several methods:
- Direct Amination: This involves the reaction of 2-bromopyridine with methylamine under suitable conditions to yield the desired amine.
- Suzuki Coupling: As mentioned earlier, this method employs palladium-catalyzed reactions where 5-bromo-2-methylpyridin-3-amine is reacted with arylboronic acids to produce various derivatives .
- Acylation Reaction: The compound can also be synthesized via acylation of N-methylpyridin-2-amine followed by bromination.
3-Bromo-N-methylpyridin-2-amine has several applications:
- Pharmaceutical Development: Due to its biological activity, it is explored as a potential lead compound for developing new drugs targeting various diseases.
- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules and pharmaceuticals.
Several compounds are structurally similar to 3-Bromo-N-methylpyridin-2-amine, each possessing unique properties:
| Compound Name | Similarity | Key Features |
|---|---|---|
| 4-Bromo-N-methylpyridin-2-amine | 0.80 | Bromine at the 4-position; different reactivity |
| N-(3-Bromo-5-chloropyridin-2-yl)formamide | 0.79 | Contains chlorine; potential for different biological activities |
| 3-Bromo-N,N-dimethylpyridin-2-amine | 0.95 | Dimethyl substitution; altered lipophilicity |
These compounds highlight the structural diversity within pyridine derivatives, influencing their reactivity and biological activities.








